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molecular formula C10H9N3O B8705651 1-[6-(1H-Imidazol-1-YL)pyridin-3-YL]ethan-1-one

1-[6-(1H-Imidazol-1-YL)pyridin-3-YL]ethan-1-one

Cat. No. B8705651
M. Wt: 187.20 g/mol
InChI Key: TYVFEMRFHCSQOF-UHFFFAOYSA-N
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Patent
US09138427B2

Procedure details

To a 25 mL vial which contained 1-(6-chloro-pyridin-3-yl)-ethanone (1.5 g, 10 mmoL) was added 1H-imidazole (3 g, 50 mmoL) at rt. The mixture was stirred at 120-130° C. for 2 h and cooled to rt. The contents were poured into 150 mL ice-water solution and extracted with EtOAc (3×100 mL). The combined organic layers was washed with water (3×50 mL), brine (50 mL) and dried over Na2SO4. The solvent was removed under vacuum to yield the crude which was purified by column to afford desired 1-(6-imidazol-1-yl-pyridin-3-yl)-ethanone (1.25 g, 67%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[NH:11]1[CH:15]=[CH:14][N:13]=[CH:12]1>>[N:11]1([C:2]2[N:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=2)[CH:15]=[CH:14][N:13]=[CH:12]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(C)=O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
ice water
Quantity
150 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 120-130° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers was washed with water (3×50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to yield the crude which
CUSTOM
Type
CUSTOM
Details
was purified by column

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(C=NC=C1)C1=CC=C(C=N1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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